2-Methyl-4-nitro-N-pentadecylaniline
Description
2-Methyl-4-nitro-N-pentadecylaniline is a substituted aniline derivative characterized by a nitro (-NO₂) group at the para position, a methyl (-CH₃) group at the ortho position, and a pentadecyl (C₁₅H₃₁) alkyl chain attached to the nitrogen atom. This structural configuration imparts unique physicochemical properties, such as high molecular weight, hydrophobicity from the long alkyl chain, and polar character from the nitro group.
Properties
CAS No. |
106027-68-3 |
|---|---|
Molecular Formula |
C22H38N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-methyl-4-nitro-N-pentadecylaniline |
InChI |
InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22-17-16-21(24(25)26)19-20(22)2/h16-17,19,23H,3-15,18H2,1-2H3 |
InChI Key |
GAVDUVGEOZQBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-N-pentadecylaniline can be achieved through several synthetic routes. One common method involves the nitration of 2-methylaniline (o-toluidine) followed by the introduction of the pentadecyl chain. The steps are as follows:
-
Nitration of 2-Methylaniline
Reaction: 2-Methylaniline is treated with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.
Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-N-pentadecylaniline undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings (Fe) with hydrochloric acid (HCl).
Products: The reduction of the nitro group results in the formation of 2-Methyl-4-amino-N-pentadecylaniline.
-
Substitution
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can substitute the hydrogen atoms on the benzene ring.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.
Reduction: Iron filings (Fe) with hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Scientific Research Applications
2-Methyl-4-nitro-N-pentadecylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-N-pentadecylaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pentadecyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-4-nitro-N-pentadecylaniline with structurally related aniline derivatives, drawing on data from the provided evidence and inferred trends based on substituent effects:
Key Observations:
Molecular Weight :
- The pentadecyl chain in This compound contributes to a significantly higher molecular weight (~386 g/mol) compared to N-Ethylaniline (121 g/mol) and 4-Methoxybenzylamine (137 g/mol). This trend aligns with the increased size of alkyl substituents .
Solubility :
- The long alkyl chain in the target compound enhances hydrophobicity, reducing water solubility relative to smaller analogs like N-Ethylaniline . However, the nitro group may improve solubility in polar aprotic solvents (e.g., DMSO or DMF) due to dipole interactions.
Melting Points: N-Ethylaniline and 4-Methoxybenzylamine exhibit relatively high melting points (192°C and 180°C, respectively), likely due to hydrogen bonding and crystallinity.
Electronic Effects :
- The nitro group in the target compound is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution compared to electron-donating groups (e.g., methoxy in 4-Methoxybenzylamine ) .
This contrasts with smaller substituents in N-Ethylaniline, which allow for greater reactivity in nucleophilic or coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
